molecular formula C17H15NO2 B1350327 2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde CAS No. 590390-81-1

2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde

Cat. No.: B1350327
CAS No.: 590390-81-1
M. Wt: 265.31 g/mol
InChI Key: XDWYBAQUMOIRFD-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core with a 4-ethoxyphenyl group at the 2-position and an aldehyde group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxyaniline and isatin.

    Formation of Indole Core: The indole core is formed through a Fischer indole synthesis, where 4-ethoxyaniline reacts with isatin under acidic conditions.

    Formylation: The resulting indole derivative is then subjected to a Vilsmeier-Haack reaction to introduce the aldehyde group at the 3-position. This involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The indole core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: HNO3 in sulfuric acid for nitration; Br2 in acetic acid for bromination.

Major Products

    Oxidation: 2-(4-ethoxyphenyl)-1H-indole-3-carboxylic acid.

    Reduction: 2-(4-ethoxyphenyl)-1H-indole-3-methanol.

    Substitution: 5-nitro-2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde (nitration product).

Scientific Research Applications

2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(4-ethoxyphenyl)-1H-indole-3-acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

Uniqueness

2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde is unique due to the presence of both an ethoxy group and an aldehyde group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-2-20-13-9-7-12(8-10-13)17-15(11-19)14-5-3-4-6-16(14)18-17/h3-11,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWYBAQUMOIRFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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